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Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)phenol

Cat. No.: B1300742 Get Quote

Disclaimer: The crystal structure for the specific compound 3-(1H-tetrazol-1-yl)phenol is not

publicly available in crystallographic databases. This guide therefore presents a detailed

analysis of the closely related and structurally characterized compound, 4-Nitro-2-(1H-tetrazol-

1-yl)phenol, as a representative example for researchers, scientists, and drug development

professionals. All data and protocols presented herein pertain to 4-Nitro-2-(1H-tetrazol-1-

yl)phenol.

Introduction
Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug

development due to their bioisosteric relationship with carboxylic acids and their broad range of

biological activities. The spatial arrangement of atoms within these molecules, determined

through single-crystal X-ray diffraction, is crucial for understanding their structure-activity

relationships, designing new drug candidates, and predicting their physicochemical properties.

This technical guide provides a comprehensive overview of the crystal structure of 4-Nitro-2-

(1H-tetrazol-1-yl)phenol, including detailed crystallographic data, experimental protocols for its

synthesis and structure determination, and visualizations of its molecular and supramolecular

features.

Molecular Structure and Crystallographic Data
The asymmetric unit of 4-Nitro-2-(1H-tetrazol-1-yl)phenol contains two symmetry-independent

molecules. In both molecules, the tetrazole and phenyl rings are essentially planar. However,

the rings are not coplanar, with dihedral angles of 30.2(1)° and 7.0(1)° between the phenyl and
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tetrazole rings in the two independent molecules.[1] This conformational difference highlights

the molecule's flexibility.

Crystallographic Data
The following table summarizes the key crystallographic data for 4-Nitro-2-(1H-tetrazol-1-

yl)phenol.
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Parameter Value

Chemical Formula C₇H₅N₅O₃

Formula Weight 207.15 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 7.2094(1) Å

b 7.7337(1) Å

c 14.2011(2) Å

α 90°

β 93.215(1)°

γ 90°

Volume 790.25(2) Å³

Z 4

Calculated Density 1.741 g/cm³

Absorption Coefficient 0.14 mm⁻¹

F(000) 424

Data Collection

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 293(2) K

Reflections Collected 1830

Independent Reflections 1830 [R(int) = 0.0000]

Refinement

R-factor (I > 2σ(I)) R1 = 0.0455
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wR-factor (all data) wR2 = 0.1249

Goodness-of-fit on F² 1.043

Selected Bond Lengths and Angles
The tables below present selected intramolecular bond lengths and angles, providing insight

into the molecular geometry.

Table 2: Selected Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)

O(1)-C(2) 1.348(2) N(3)-N(4) 1.319(2)

O(2)-N(5) 1.226(2) N(4)-C(7) 1.320(2)

O(3)-N(5) 1.225(2) N(5)-C(4) 1.459(2)

N(1)-C(7) 1.334(2) C(1)-C(2) 1.391(2)

N(1)-N(2) 1.372(2) C(1)-C(6) 1.383(2)

N(2)-C(1) 1.417(2) C(2)-C(3) 1.388(2)

N(2)-N(3) 1.298(2) C(3)-C(4) 1.378(2)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°) Atoms Angle (°)

C(7)-N(1)-N(2) 105.1(1) C(3)-C(4)-C(5) 121.2(2)

N(3)-N(2)-N(1) 110.8(1) C(4)-C(5)-C(6) 118.8(2)

N(3)-N(2)-C(1) 129.5(1) C(1)-C(6)-C(5) 121.3(2)

N(1)-N(2)-C(1) 119.7(1) N(4)-C(7)-N(1) 110.8(2)

N(4)-N(3)-N(2) 106.6(1) O(3)-N(5)-O(2) 123.5(2)

N(3)-N(4)-C(7) 106.7(1) O(3)-N(5)-C(4) 118.3(2)

C(6)-C(1)-C(2) 118.0(2) O(2)-N(5)-C(4) 118.2(1)

O(1)-C(2)-C(1) 123.0(2)

Experimental Protocols
Synthesis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol
The synthesis of the title compound is achieved through the diazotization of 2-amino-4-

nitrophenol followed by a cyclization reaction with sodium azide.

Materials:

2-Amino-4-nitrophenol

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Sodium azide (NaN₃)

Sodium hydroxide (NaOH)

Ethyl acetate

Ethanol

Procedure:
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A solution of 2-amino-4-nitrophenol in aqueous hydrochloric acid is cooled to 0-5 °C in an ice

bath.

An aqueous solution of sodium nitrite is added dropwise to the cooled solution with constant

stirring to form the diazonium salt. The reaction progress is monitored using starch-iodide

paper.

A solution of sodium azide in water is then added to the diazonium salt solution.

The reaction mixture is stirred at room temperature for several hours, during which the

tetrazole ring is formed.

The pH of the solution is adjusted with sodium hydroxide to precipitate the product.

The precipitate is collected by filtration, washed with cold water, and dried.

The crude product is purified by recrystallization from a suitable solvent system, such as

ethanol/water, to yield yellow crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Single-Crystal X-ray Diffraction
Single crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol suitable for X-ray diffraction were obtained

by slow evaporation of an ethyl acetate/ethanol solution.

Data Collection and Structure Refinement:

A suitable single crystal was mounted on a diffractometer.

X-ray diffraction data were collected at 293(2) K using graphite-monochromated Mo Kα

radiation.

The structure was solved by direct methods and refined by full-matrix least-squares on F².

All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations
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Molecular Structure
The following diagram illustrates the molecular structure of one of the two independent

molecules of 4-Nitro-2-(1H-tetrazol-1-yl)phenol found in the asymmetric unit.

Caption: Molecular structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Experimental Workflow
The following diagram outlines the workflow for the synthesis and crystallographic analysis of

4-Nitro-2-(1H-tetrazol-1-yl)phenol.
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Caption: Workflow for synthesis and crystallographic analysis.
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Supramolecular Structure and Intermolecular
Interactions
In the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, molecules are linked by O-H···N

hydrogen bonds, forming four-membered molecular aggregates.[1] These aggregates are

further connected through a complex three-dimensional network of hydrogen bonds. This

intricate network of intermolecular interactions is a key factor in the stability of the crystal

lattice.

Conclusion
This technical guide has provided a detailed overview of the crystal structure of 4-Nitro-2-(1H-

tetrazol-1-yl)phenol, serving as a valuable illustrative example in the absence of publicly

available data for 3-(1H-tetrazol-1-yl)phenol. The presented crystallographic data,

experimental protocols, and visualizations offer a comprehensive resource for researchers in

medicinal chemistry and materials science. The analysis of the molecular geometry and

intermolecular interactions provides fundamental insights that can aid in the rational design of

novel tetrazole-based compounds with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1300742?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

